molecular formula C10H11NO2S B12271768 [(2,4-Dimethylphenyl)sulfonyl]acetonitrile

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile

Cat. No.: B12271768
M. Wt: 209.27 g/mol
InChI Key: QNTYMCWRRYXJDY-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE is an organic compound with the molecular formula C10H11NO2S It is a sulfonyl acetonitrile derivative, characterized by the presence of a sulfonyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of efficient mixing and temperature control systems is crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to the formation of various amides, esters, or other functionalized derivatives .

Scientific Research Applications

2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3

InChI Key

QNTYMCWRRYXJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)C

Origin of Product

United States

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